molecular formula C3H4ClNO B7777550 3-Chloroacrylamide

3-Chloroacrylamide

Cat. No.: B7777550
M. Wt: 105.52 g/mol
InChI Key: GDVYZGMAXSNLGM-OWOJBTEDSA-N
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Description

3-Chloroacrylamide is an organic compound with the chemical formula C₃H₄ClNO It is a derivative of acrylamide, where one of the hydrogen atoms on the vinyl group is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroacrylamide can be synthesized through several methods. One common approach involves the chlorination of acrylamide using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, a continuous flow synthesis method has been developed for the preparation of α-thio-β-chloroacrylamides, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroacrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acrylamides, while cycloaddition reactions can produce complex cyclic structures .

Scientific Research Applications

3-Chloroacrylamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloroacrylamide involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the vinyl group makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially affecting their function .

Comparison with Similar Compounds

    Acrylamide: The parent compound, which lacks the chlorine atom.

    2-Chloroacrylamide: A positional isomer with the chlorine atom on the second carbon.

    N-Methylacrylamide: A derivative with a methyl group instead of chlorine.

Uniqueness: 3-Chloroacrylamide is unique due to the presence of the chlorine atom, which significantly alters its reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Properties

IUPAC Name

(E)-3-chloroprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVYZGMAXSNLGM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CCl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/Cl)\C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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